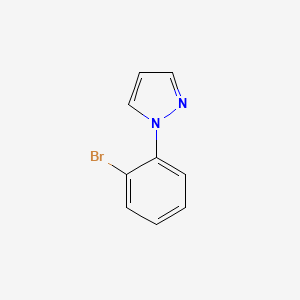

1-(2-Bromophenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDJHGODPWAKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383668 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87488-84-4 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)-1H-pyrazole is a substituted aromatic heterocyclic compound belonging to the pyrazole family. The presence of the bromophenyl group attached to the pyrazole ring makes it a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this specific compound serves as a key building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

While some experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties. It is important to note that some values are predicted and should be confirmed by experimental analysis.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][2][3] |

| CAS Number | 87488-84-4 | [2][3] |

| Appearance | Light yellow liquid or white to yellow crystal | [1][2] |

| Boiling Point | 296.6 ± 23.0 °C (Predicted) | [1] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents such as chloroform and dichloromethane. | [1] |

| Flash Point | 133.2 °C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in readily accessible sources. The following represents typical fragmentation patterns and expected spectral characteristics based on the analysis of related pyrazole compounds.

Mass Spectrometry: The mass spectrum of pyrazole derivatives typically shows two main fragmentation pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). For this compound, the presence of the bromine atom would result in characteristic isotopic patterns for bromine-containing fragments.

NMR Spectroscopy: While specific peak assignments for this compound are not available, the ¹H and ¹³C NMR spectra of related substituted phenylpyrazoles have been reported. These can be used as a reference for the expected chemical shifts and coupling constants.[4][5]

Experimental Protocols

General Synthesis of 1-Aryl-pyrazoles

A common method for the synthesis of 1-aryl-pyrazoles is the Ullmann condensation reaction. This involves the copper-catalyzed reaction of an aryl halide with pyrazole. Another prevalent method is the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound.

Example Protocol: Ullmann-type Synthesis of 1-Aryl-pyrazoles

The following is a general procedure for the synthesis of 1-aryl-pyrazoles and can be adapted for the synthesis of this compound.

-

Reactants:

-

Pyrazole

-

2-Bromoiodobenzene or 1,2-dibromobenzene (as the aryl halide source)

-

Copper(I) iodide (CuI) as the catalyst

-

A suitable ligand (e.g., a diamine or phenanthroline derivative)

-

A base (e.g., potassium carbonate or potassium phosphate)

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

-

Procedure:

-

To a reaction vessel, add pyrazole, the aryl halide, the copper catalyst, the ligand, and the base.

-

Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-pyrazole.

-

This is a generalized protocol and the specific conditions (temperature, reaction time, and stoichiometry of reagents) would need to be optimized for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of phenylpyrazoles are known to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[2][6][7][8]

Anti-inflammatory Activity

The anti-inflammatory mechanism of some pyrazole derivatives has been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade. However, for some phenyl-pyrazolone derivatives, the anti-inflammatory effect does not appear to be directly related to COX/LOX inhibition but may be associated with their antioxidant properties and lipophilicity.[6]

Anticancer Activity

In the context of cancer, pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. This increase in ROS can trigger downstream signaling events that lead to apoptosis, often involving the activation of caspases, which are key executioner proteins in the apoptotic pathway.[9]

The following diagram illustrates a generalized logical workflow for the synthesis and initial biological screening of a pyrazole derivative.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromophenyl)-1H-pyrazole (CAS Number: 87488-84-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromophenyl)-1H-pyrazole, CAS number 87488-84-4. It details its chemical and physical properties, outlines a general synthesis methodology, and explores its significant potential in pharmaceutical and agrochemical research. The document summarizes available data on its biological activities, including its role as an anti-inflammatory and anticancer agent, and presents relevant experimental protocols. A key focus is the compound's putative mechanism of action through the inhibition of the TNF-α/NF-κB signaling pathway, which is visualized using a detailed Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a substituted aromatic heterocyclic compound that has emerged as a versatile building block in medicinal and agricultural chemistry.[1][2] The presence of the bromophenyl and pyrazole moieties confers unique chemical properties and a diverse range of biological activities.[2] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[2] This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 87488-84-4 | [2] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Light yellow liquid | [2] |

| Purity | ≥97% | [3] |

| Predicted Density | 1.50±0.1 g/cm³ | |

| Predicted Boiling Point | 296.6±23.0 °C | |

| Predicted pKa | -0.31±0.10 | |

| Predicted XlogP | 2.9 | [4] |

Synthesis and Characterization

General Experimental Protocol for the Synthesis of 1-Aryl-1H-pyrazoles

This protocol is a generalized procedure based on common methods for pyrazole synthesis.[5][6]

Materials:

-

1,3-Diketone (e.g., malondialdehyde or a derivative)

-

(2-Bromophenyl)hydrazine hydrochloride

-

Ethanol or acetic acid (solvent)

-

Sodium acetate or other suitable base (if starting from the hydrochloride salt)

Procedure:

-

Dissolve (2-Bromophenyl)hydrazine hydrochloride and sodium acetate in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,3-dicarbonyl compound to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the final product by NMR, IR, and mass spectrometry.

Caption: General synthesis workflow for 1-aryl-1H-pyrazoles.

Spectral Data

Specific spectral data for this compound is not available in the provided search results. However, characteristic spectral features for similar pyrazole derivatives have been reported.

-

¹H NMR: Aromatic protons would be expected in the range of 7.0-8.0 ppm. The protons on the pyrazole ring would appear as distinct signals, with their chemical shifts and coupling patterns depending on the substitution.[7][8]

-

¹³C NMR: Aromatic carbons and carbons of the pyrazole ring would be observed in the region of 110-150 ppm.[7][8]

-

IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic and pyrazole rings, C=C and C=N stretching vibrations within the rings, and the C-Br stretching frequency would be expected.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (223.07 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound.[4]

Biological Activity and Applications

This compound and its derivatives have shown promise in several areas of research, particularly in drug discovery.

Anti-inflammatory Activity

Pyrazole derivatives are well-established as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10] The anti-inflammatory effects of pyrazoles are often attributed to their ability to modulate key inflammatory pathways.

Putative Mechanism of Action: Inhibition of the TNF-α/NF-κB Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade.[11][12] It exerts its effects by binding to its receptor (TNFR), which triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[13][14] Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Some pyrazole compounds have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators.[13] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

Caption: Putative mechanism of anti-inflammatory action via TNF-α/NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][15][16] The mechanism of action can vary, but often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]

-

Appropriate cell culture medium with FBS and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of drug discovery and agrochemical development. Its utility as a synthetic intermediate for generating libraries of bioactive molecules is well-recognized. The preliminary indications of its anti-inflammatory and anticancer activities, possibly through the modulation of the NF-κB signaling pathway, warrant further investigation. This technical guide provides a foundational understanding of this compound, summarizing its properties and potential applications, and offering standardized protocols for its further study. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 12. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Bromophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)-1H-pyrazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to a brominated phenyl group, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties and a discussion of its synthesis and potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a predictive understanding of its characteristics.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[1][2] The structure consists of a five-membered pyrazole ring attached to a benzene ring substituted with a bromine atom at the ortho position.

A diagram of the molecular structure is presented below:

Caption: Molecular structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively available, predicted physicochemical properties provide valuable insights. These are summarized in the table below.

| Property | Predicted Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Boiling Point | 296.6 ± 23.0 °C | [2] |

| Density | 1.50 ± 0.1 g/cm³ | [2] |

| pKa | -0.31 ± 0.10 | [2] |

| XlogP | 2.9 | [2] |

Note: These values are predicted and should be confirmed by experimental analysis.

Spectroscopic Data

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 222.98654 |

| [M+Na]⁺ | 244.96848 |

| [M-H]⁻ | 220.97198 |

| [M]⁺ | 221.97871 |

Data sourced from PubChem predictions.[2]

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, general synthetic routes for N-aryl pyrazoles are well-established and can be adapted for this specific compound. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Experimental Protocol (Hypothetical)

The following represents a plausible, though unverified, synthetic route based on established pyrazole synthesis methodologies.

Caption: A generalized workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor) in a solvent such as ethanol, an equimolar amount of 2-bromophenylhydrazine is added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete condensation and cyclization.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic impurities.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The final product is then purified by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and the specific reagents, reaction times, and purification methods would need to be optimized for the synthesis of this compound.

Potential Applications and Biological Significance

While specific biological activity data for this compound is limited, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of bromophenyl-pyrazoles have been reported to exhibit a range of activities, suggesting potential avenues of investigation for the title compound.

Reported Activities of Related Compounds

-

Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic effects.

-

Anticancer Activity: Certain substituted pyrazoles have demonstrated promising anticancer properties.

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in several antimicrobial and antifungal agents.

-

Agrochemicals: Phenylpyrazole derivatives are utilized as insecticides and herbicides.

These reported activities for related compounds suggest that this compound could serve as a valuable intermediate for the development of new therapeutic agents and agrochemicals.

Conclusion

This compound is a molecule of significant interest due to its potential applications in drug discovery and materials science. While a comprehensive experimental characterization of this specific compound is not yet available in the public literature, this guide provides a foundational understanding of its molecular structure, predicted properties, and a plausible synthetic approach based on established chemical principles. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead compound in various fields of research and development. Researchers are encouraged to undertake the synthesis and detailed characterization of this compound to fill the existing knowledge gaps.

References

1-(2-Bromophenyl)-1H-pyrazole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromophenyl)-1H-pyrazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines its key characteristics, detailed experimental protocols for its synthesis and analysis, and insights into its chemical reactivity.

Core Physical and Chemical Properties

This compound is a substituted aromatic heterocyclic compound. Its structure, featuring a pyrazole ring attached to a brominated phenyl group, makes it a valuable intermediate for the synthesis of more complex molecules. While experimental data for some physical properties are not widely reported, a combination of predicted and observed characteristics provides a solid foundation for its use in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 223.07 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light yellow liquid or white to yellow crystal | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point (Predicted) | 296.6 ± 23.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point (Predicted) | 133.2 °C | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents such as chloroform and dichloromethane. | --INVALID-LINK-- |

| CAS Number | 87488-84-4 | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

A common and effective method for the synthesis of 1-substituted pyrazoles is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible and widely applicable synthetic protocol involves the reaction of 2-bromophenylhydrazine with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde.

Synthesis of this compound

Materials:

-

2-bromophenylhydrazine hydrochloride

-

1,1,3,3-tetramethoxypropane

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) followed by a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Protocol

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and record ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid).

-

Mass Spectrometry (MS): Analyze the compound using a mass spectrometer to determine its molecular weight and fragmentation pattern.

Chemical Reactivity and Potential Applications

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile diversification of the core structure. This reactivity is a key reason for its utility in drug discovery and materials science.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce new aryl or alkyl substituents. This reaction is instrumental in building molecular complexity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of various amine functionalities by coupling this compound with primary or secondary amines. This is a particularly important transformation in medicinal chemistry for the synthesis of compounds with potential biological activity.

Visualizing Synthetic and Analytical Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural confirmation.

Caption: Key reactivity pathways of this compound.

References

Spectroscopic and Synthetic Profile of 1-(2-Bromophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a generalized synthetic approach for 1-(2-Bromophenyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document focuses on predicted data, typical spectroscopic ranges derived from analogous structures, and a representative synthetic protocol. This information is intended to serve as a valuable resource for the design, synthesis, and characterization of novel pyrazole-based compounds in drug discovery and development.

Spectroscopic Data

The structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques. The following sections summarize the expected data from mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming its molecular weight.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 222.98654 |

| [M+Na]⁺ | 244.96848 |

| [M-H]⁻ | 220.97198 |

| [M]⁺ | 221.97871 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Typical ¹H NMR Chemical Shift Ranges

| Protons | Moiety | Expected Chemical Shift (δ, ppm) |

| H-3, H-5 | Pyrazole Ring | 7.5 - 8.0 |

| H-4 | Pyrazole Ring | 6.4 - 6.6 |

| Aromatic H | 2-Bromophenyl Ring | 7.2 - 7.8 |

Table 3: Typical ¹³C NMR Chemical Shift Ranges

| Carbons | Moiety | Expected Chemical Shift (δ, ppm) |

| C-3, C-5 | Pyrazole Ring | 130 - 142 |

| C-4 | Pyrazole Ring | 106 - 108 |

| C-Br | 2-Bromophenyl Ring | 115 - 125 |

| Aromatic C | 2-Bromophenyl Ring | 125 - 140 |

Note: The actual chemical shifts can be influenced by the solvent used and the electronic effects arising from the combination of the two rings.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 4: Typical IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| C-H (Aromatic/Heteroaromatic) | Stretching | 3000 - 3150 |

| C=C (Aromatic/Heteroaromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1350 |

| C-Br | Stretching | 500 - 600 |

Experimental Protocol: A Generalized Synthesis

The synthesis of 1-aryl-1H-pyrazoles, such as this compound, can be achieved through several established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. The following is a generalized protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme:

(A suitable 1,3-dicarbonyl precursor) + 2-Bromophenylhydrazine → this compound

Materials:

-

A suitable 1,3-dicarbonyl compound (e.g., malondialdehyde, 1,1,3,3-tetramethoxypropane)

-

2-Bromophenylhydrazine hydrochloride

-

An appropriate solvent (e.g., ethanol, acetic acid)

-

A base (if starting with the hydrochloride salt, e.g., sodium acetate)

Procedure:

-

Preparation of Hydrazine: If starting with 2-bromophenylhydrazine hydrochloride, dissolve it in the chosen solvent and neutralize it with a suitable base to generate the free hydrazine in situ.

-

Reaction Mixture: To the solution of the hydrazine, add the 1,3-dicarbonyl compound.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The final compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure of the purified this compound should be confirmed using the spectroscopic techniques outlined above (Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR Spectroscopy).

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

The Strategic Intermediate: A Technical Guide to 1-(2-Bromophenyl)-1H-pyrazole in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)-1H-pyrazole is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural architecture, featuring a reactive bromine atom on the phenyl ring ortho to the pyrazole nitrogen, renders it an invaluable intermediate for the construction of complex molecular scaffolds. This strategic positioning allows for facile diversification through a variety of cross-coupling reactions, enabling the exploration of vast chemical space in the pursuit of novel bioactive compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, highlighting its importance as a privileged scaffold in drug discovery programs.[1] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and data to support its use in research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The following tables summarize its key physicochemical properties and predicted spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 87488-84-4 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Monoisotopic Mass | 221.97926 Da |

| Predicted XlogP | 2.9 |

Data sourced from PubChem CID 2795433.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 222.98654 |

| [M+Na]⁺ | 244.96848 |

| [M-H]⁻ | 220.97198 |

| [M]⁺ | 221.97871 |

Predicted data from PubChemLite.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of 1-aryl-pyrazoles is the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, the reaction of 2-bromophenylhydrazine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst provides a direct and high-yielding route to the desired product.

Experimental Protocol: Synthesis from 2-Bromophenylhydrazine

Materials:

-

2-Bromophenylhydrazine

-

1,1,3,3-Tetramethoxypropane

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 2-bromophenylhydrazine (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Key Synthetic Transformations

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are pivotal for the synthesis of highly functionalized pyrazole derivatives with diverse biological activities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the bromophenyl moiety and a variety of organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl pyrazole derivatives.

Suzuki-Miyaura Coupling Workflow

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture at 90-100 °C with stirring for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(biphenyl-2-yl)-1H-pyrazole.[3]

Table 3: Representative Suzuki-Miyaura Coupling Reactions of Bromopyrazoles

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 |

Data adapted from literature for similar bromopyrazole substrates.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the phenyl ring. This reaction is crucial for synthesizing libraries of N-aryl pyrazole derivatives for screening in drug discovery programs.

Buchwald-Hartwig Amination Workflow

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add a solution of this compound (1.0 eq) in toluene, followed by morpholine (1.2 eq).

-

Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to afford 4-(2-(1H-pyrazol-1-yl)phenyl)morpholine.

Table 4: Representative Buchwald-Hartwig Amination of Bromopyrazoles

| Amine Coupling Partner | Catalyst System | Yield (%) |

| Piperidine | Pd(dba)₂ / tBuDavePhos | 60 |

| Morpholine | Pd(dba)₂ / tBuDavePhos | 67 |

| Aniline | Pd(dba)₂ / tBuDavePhos | 85 |

Yields reported for the N-trityl protected 4-bromopyrazole serve as a guide.[5]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The functionalized pyrazole scaffold derived from this compound is a common feature in a number of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Two key signaling pathways where pyrazole-based inhibitors have shown significant promise are the p38 MAP Kinase pathway and the JAK-STAT pathway.

p38 MAP Kinase Pathway Inhibition

The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Overproduction of these cytokines is a hallmark of many inflammatory diseases. Pyrazole-urea based compounds have been identified as potent inhibitors of p38 MAP kinase.[6] The synthesis of these inhibitors often involves the derivatization of a pyrazole core, which can be accessed through intermediates like this compound.

Inhibition of the p38 MAPK Pathway

JAK-STAT Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[7] Dysregulation of the JAK-STAT pathway is associated with autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors feature a pyrazole core structure. The synthetic accessibility of diverse pyrazole derivatives through intermediates like this compound makes it a valuable starting point for the development of novel JAK inhibitors.

Inhibition of the JAK-STAT Pathway

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its amenability to functionalization via robust cross-coupling methodologies provides a powerful platform for the generation of diverse chemical libraries. The demonstrated utility of the pyrazole scaffold in targeting key signaling pathways, such as the p38 MAPK and JAK-STAT pathways, underscores the importance of this building block in the development of novel therapeutics for a range of diseases. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in synthetic and medicinal chemistry research.

References

- 1. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Bromophenyl Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of bromophenyl pyrazoles as potential therapeutic agents. The unique chemical scaffold of these compounds has demonstrated significant promise in preclinical studies across various disease areas, most notably in oncology and neurodegenerative disorders. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of critical biological pathways and workflows to facilitate further research and development in this area.

Core Therapeutic Areas and Mechanisms of Action

Bromophenyl pyrazoles have emerged as a versatile class of molecules with a range of biological activities. Their therapeutic potential stems from their ability to interact with and modulate the activity of key proteins involved in disease pathogenesis.

Anticancer Activity

A primary focus of research into bromophenyl pyrazoles has been their potent anticancer properties.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the liver, lung, breast, and colon.[2][3] A significant mechanism underlying this activity is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell growth, survival, and angiogenesis.[4][5]

Neuroprotective Effects

Emerging evidence suggests that bromophenyl pyrazoles may hold therapeutic value for neurodegenerative diseases like Alzheimer's.[6] Certain derivatives have been shown to interact with and block amyloid-beta (Aβ) channels, which are implicated in the synaptic dysfunction and neuronal cell death characteristic of the disease.[7] This mechanism offers a promising avenue for the development of disease-modifying therapies.

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of selected bromophenyl pyrazole derivatives from various studies. These data provide a basis for structure-activity relationship (SAR) analysis and highlight the potential of this chemical class.

Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference |

| Compound 1 | HEPG2 | 0.31 | EGFR | > 10 | [4][5] |

| Compound 2 | HEPG2 | 0.45 | EGFR | 0.25 | [4][5] |

| Compound 3 | HEPG2 | - | EGFR | 0.06 | [4][5] |

| Compound 4 | HEPG2 | 0.52 | EGFR | 0.13 | [4][5] |

| Compound 8 | HEPG2 | 0.61 | VEGFR-2 | 0.35 | [4][5] |

| Compound 9 | HEPG2 | - | VEGFR-2 | 0.22 | [4][5] |

| Compound 11 | HEPG2 | 0.71 | VEGFR-2 | 0.27 | [4][5] |

| Compound 12 | HEPG2 | 0.68 | EGFR/VEGFR-2 | 0.18 / 0.31 | [4][5] |

| Compound 15 | HEPG2 | 0.33 | VEGFR-2 | 0.42 | [4][5] |

| 4-bromophenyl substituted pyrazole | A549 | 8.0 | - | - | [2] |

| HeLa | 9.8 | - | - | [2] | |

| MCF-7 | 5.8 | - | - | [2] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of bromophenyl pyrazoles are crucial for reproducible research. The following sections provide representative protocols for key experiments.

Synthesis of Bromophenyl Pyrazole Derivatives

The synthesis of bromophenyl pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] A general procedure is outlined below:

General Procedure for the Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole: [8]

-

To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add (4-bromophenyl)hydrazine (1.0 mmol).

-

Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][11]

-

Cell Seeding: Seed cancer cells (e.g., HEPG2, A549) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromophenyl pyrazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins, such as EGFR, to confirm the mechanism of action of kinase inhibitors.[12][13]

-

Cell Treatment and Lysis: Treat cells with the bromophenyl pyrazole inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like β-actin.

Visualizing Molecular Mechanisms and Workflows

Graphical representations of signaling pathways and experimental processes can greatly aid in understanding the complex biological activities of bromophenyl pyrazoles.

Caption: Inhibition of EGFR and VEGFR-2 signaling by bromophenyl pyrazoles.

Caption: Neuroprotective mechanism of bromophenyl pyrazoles in Alzheimer's disease.

Caption: General workflow for the development of bromophenyl pyrazole therapeutics.

Conclusion and Future Directions

Bromophenyl pyrazoles represent a highly promising and versatile scaffold for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase inhibitors, has laid a strong foundation for their clinical translation. The emerging data on their neuroprotective effects opens up exciting new avenues for addressing complex diseases like Alzheimer's.

Future research should focus on:

-

Expanding Structure-Activity Relationship (SAR) studies: To design more potent and selective inhibitors.

-

In vivo efficacy studies: To validate the promising in vitro results in animal models of cancer and neurodegenerative diseases.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

-

Exploration of other therapeutic areas: Investigating the potential of bromophenyl pyrazoles in inflammatory and infectious diseases.

This technical guide serves as a comprehensive resource to support and stimulate further investigation into the therapeutic potential of bromophenyl pyrazoles, with the ultimate goal of translating these promising compounds into effective clinical treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. srrjournals.com [srrjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. - DZNEPUB [pub.dzne.de]

- 8. rsc.org [rsc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have established it as a fundamental building block in the design of a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the pyrazole scaffold's role in drug discovery, detailing its synthesis, physicochemical properties, and diverse applications in treating a wide range of diseases. The guide further presents quantitative biological data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.

The significance of the pyrazole moiety is underscored by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a growing number of targeted cancer therapies such as Ruxolitinib.[3][4][5] The scaffold's ability to engage in various non-covalent interactions, act as a bioisosteric replacement for other cyclic systems, and serve as a versatile template for chemical modification has solidified its importance in the development of novel therapeutics.[6]

Physicochemical Properties and Synthesis

The pyrazole ring possesses a unique set of physicochemical properties that contribute to its success as a pharmacophore. It is an aromatic system, which imparts stability, and the two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6] The pKa of the pyrazole ring is approximately 2.5, making it a weak base.[6] The lipophilicity of pyrazole derivatives can be readily modulated through substitution on the ring, allowing for the optimization of pharmacokinetic properties.[7]

The synthesis of pyrazole derivatives is well-established, with several robust methods available to medicinal chemists. The most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This versatile reaction allows for the introduction of a wide variety of substituents at different positions on the pyrazole ring. Other synthetic strategies include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer efficient routes to complex pyrazole-containing molecules.[4][9]

Therapeutic Applications

The pyrazole scaffold is a key component in drugs targeting a diverse array of diseases, including cancer, inflammatory disorders, infectious diseases, and cardiovascular conditions.

Anticancer Agents

A significant number of pyrazole-containing compounds have been developed as potent and selective anticancer agents, primarily as protein kinase inhibitors.[1][2][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an excellent template for designing inhibitors that target the ATP-binding site of various kinases.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound/Drug | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Ruxolitinib | JAK1, JAK2 | - | - | [5] |

| Crizotinib | ALK, MET | - | - | [11] |

| Encorafenib | BRAF V600E | - | - | [12] |

| Compound 25 | Various | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [13] |

| Compound 29 | CDK2 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [14] |

| Compound 35 | Various | HepG2, MCF7, Hela | 3.53 - 6.71 | [14] |

| Compound 37 | Various | MCF7 | 5.21 | [14] |

| Compound 41 | ERK2 (putative) | MCF7, HepG2 | 1.937, 3.695 (µg/mL) | [13] |

| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [13] |

Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which reduces the production of prostaglandins that mediate pain and inflammation.[2][3] The selectivity for COX-2 over COX-1 is a key feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas:

-

Antimicrobial Agents: Pyrazole derivatives have shown activity against a range of bacteria and fungi.[16]

-

Antiviral Agents: The scaffold has been incorporated into compounds with activity against viruses such as HIV.

-

Cardiovascular Drugs: Sildenafil, originally developed for cardiovascular indications, is a potent phosphodiesterase-5 (PDE5) inhibitor.[1][17]

-

Neurological Disorders: Pyrazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases.

Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a common method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[8]

Materials:

-

Substituted hydrazine (e.g., phenylhydrazine)

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve the substituted hydrazine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add the 1,3-dicarbonyl compound (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a specific kinase using a luminescence-based assay that measures ADP production.[7][18]

Materials:

-

Kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test pyrazole compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test pyrazole compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.

-

Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2.5 µL of the kinase enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Prepare a substrate/ATP mixture in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.

General Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors, including those with a pyrazole scaffold, typically follows a structured workflow from initial screening to preclinical evaluation.

Conclusion

The pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs. The continued exploration of the chemical space around the pyrazole nucleus, coupled with advancements in computational drug design and high-throughput screening, promises to yield a new generation of innovative therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the power of the pyrazole scaffold in their quest for novel and effective medicines.

References

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. news-medical.net [news-medical.net]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. ijpsr.com [ijpsr.com]

- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of N-Arylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

The N-arylpyrazole core is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of blockbuster drugs and essential agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of this privileged scaffold, offering a deep dive into its synthesis, mechanisms of action, and the seminal discoveries that have shaped its trajectory. From the serendipitous discovery of the first pyrazoles to the rational design of highly targeted therapeutics and crop protectants, this document serves as a vital resource for researchers and professionals in the field.

Early Discoveries: The Dawn of Pyrazole Chemistry

The history of pyrazoles is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously discovered the first pyrazole synthesis. His reaction of ethyl acetoacetate with phenylhydrazine did not yield the expected quinoline but instead produced a novel five-membered heterocyclic compound, which he named "pyrazole." This foundational reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[1]

One of the earliest commercially successful N-arylpyrazoles was Antipyrine (Phenazone) , synthesized by Knorr shortly after his initial discovery.[2][3][4] Initially investigated for its potential as a quinine substitute, Antipyrine was found to possess potent analgesic and antipyretic properties, becoming one of the first synthetic drugs to achieve widespread use.[2][5] This early success spurred further research into pyrazolone derivatives, leading to the development of Aminopyrine in 1893 by Friedrich Stolz at Hoechst, a compound with even greater analgesic activity.[2][6] These early pyrazolone analgesics highlighted the therapeutic potential of the N-arylpyrazole scaffold and catalyzed decades of research into its medicinal applications.

Foundational Synthetic Methodologies

The ability to efficiently construct the N-arylpyrazole core has been a critical driver of its success. The following sections detail the seminal synthetic methods that have been instrumental in the development of this field.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental and widely utilized method for the preparation of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.

General Reaction Scheme:

Detailed Experimental Protocol: Synthesis of Antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) via the Knorr Method

This protocol is adapted from historical accounts of the Knorr synthesis.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Methyl iodide or dimethyl sulfate

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are combined. The reaction is often exothermic and may require initial cooling. The mixture is then heated under reflux for 1-2 hours to ensure complete condensation to form 1-phenyl-3-methyl-5-pyrazolone.

-

Isolation of the Intermediate: After cooling, the reaction mixture is triturated with diethyl ether to induce crystallization of the pyrazolone intermediate. The solid is collected by filtration and can be recrystallized from ethanol.

-

N-Methylation: The dried 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent such as ethanol containing a base (e.g., sodium hydroxide). An equimolar amount of a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added, and the mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude Antipyrine. The product can be further purified by recrystallization from a suitable solvent.

The Paal-Knorr Pyrrole Synthesis (A Note on a Related Reaction)

While not a direct synthesis of pyrazoles, the Paal-Knorr synthesis is a related and historically significant reaction for the synthesis of five-membered heterocycles, specifically pyrroles, furans, and thiophenes, from 1,4-dicarbonyl compounds. It is important to distinguish this from the Knorr pyrazole synthesis, which utilizes 1,3-dicarbonyls and hydrazines.

Modern Applications and Key Compounds: A Tale of Two Scaffolds

The versatility of the N-arylpyrazole scaffold is exemplified by its successful application in two distinct and highly impactful areas: medicine and agriculture.

N-Arylpyrazoles in Medicine: The Rise of Selective COX-2 Inhibitors

A major breakthrough in the medicinal application of N-arylpyrazoles came with the development of Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor. The discovery of two COX isoforms, COX-1 and COX-2, in the early 1990s provided a key insight for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation and mediates pain and fever. Selective inhibition of COX-2 was therefore a promising strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects.

Celecoxib, a diaryl-substituted pyrazole, was designed to selectively bind to the active site of the COX-2 enzyme.[7] Its sulfonamide side chain is crucial for this selectivity, fitting into a hydrophilic pocket present in COX-2 but not in COX-1.

Caption: A simplified workflow for the synthesis of Celecoxib.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Celecoxib

| Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | ~15,000 | \multirow{2}{*}{~375} |

| COX-2 | ~40 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Detailed Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

-

Enzyme and Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compound or vehicle (DMSO for control). Then, add the diluted enzyme to each well. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes). Terminate the reaction by adding a stop solution (e.g., a strong acid like HCl).

-

Quantification of PGE₂: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is typically measured using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

N-Arylpyrazoles in Agriculture: Fipronil and the Phenylpyrazole Insecticides

The N-arylpyrazole scaffold has also made a significant impact on agriculture, most notably with the development of Fipronil , a broad-spectrum insecticide. Discovered by Rhône-Poulenc in the late 1980s, Fipronil belongs to the phenylpyrazole class of insecticides.